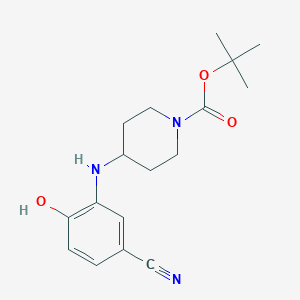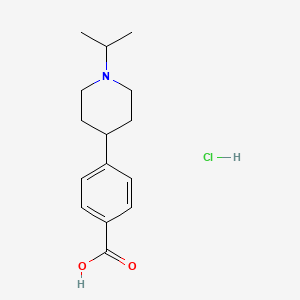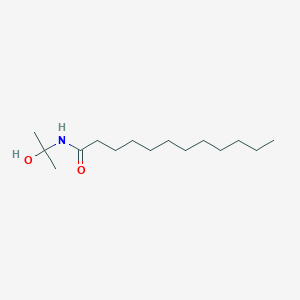
2-(4-methylpentyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpentyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are often explored for their potential therapeutic properties, including anticonvulsant, anticancer, and antipsychotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction between phthalic anhydride and 4-methylpentylamine in a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with 4-methylpentylamine in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpentyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(4-methylpentyl)isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methylpentyl)isoindole-1,3-dione involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound modulates dopamine receptor D2 and other neurotransmitter receptors, influencing neuronal activity.
Ion Channels: It affects ion channels such as calcium, sodium, and potassium channels, which play a role in neuronal excitability.
Protein Aggregation: Inhibition of β-amyloid protein aggregation, which is implicated in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound with similar biological activities.
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindoline-1,3-dione: A derivative with potential anticancer properties.
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its cytotoxic effects on cancer cells.
Uniqueness
2-(4-methylpentyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(4-methylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI Key |
LETPNCYMLNBGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)

![2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)

![[4-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B8620125.png)
![Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B8620137.png)




![Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8620175.png)
